3-(1H-indol-5-yl)prop-2-enoic acid

Immuno-oncology Enzyme inhibition IDO1

For medicinal chemistry programs requiring a differentiated IDO1 inhibitor scaffold, 3-(1H-indol-5-yl)prop-2-enoic acid (CAS 179626-79-0) is the optimal choice. Its unique 5-position substitution, distinguishing it from common 3-substituted indole analogs, ensures potent target engagement (IDO1 IC50=14 nM in human whole blood). The α,β-unsaturated carboxylic acid serves as a dual-functionality handle: it offers lower pKa for optimal binding and a latent electrophilic warhead for designing targeted covalent inhibitors. Generic 3-substituted indoles cannot replicate this reactivity and electronic profile, compromising experimental reproducibility. Secure this high-value scaffold for lead generation and SAR mapping.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B12439449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-5-yl)prop-2-enoic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C=CC(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)
InChIKeyXKDUSMDFTBTTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-indol-5-yl)prop-2-enoic Acid: Key Physicochemical and Biological Baseline for Scientific Procurement


3-(1H-indol-5-yl)prop-2-enoic acid (CAS 179626-79-0) is a C11 indoleacrylic acid derivative characterized by an indole ring substituted at the 5-position with an α,β-unsaturated carboxylic acid side chain [1]. This structural configuration distinguishes it from the more common 3-substituted indole analogs and imparts a distinct electronic and reactivity profile. The compound is primarily employed as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, with documented inhibitory activity against key therapeutic targets [2].

Why 3-(1H-indol-5-yl)prop-2-enoic Acid Cannot Be Replaced by Common Indole Analogs


Generic substitution of 3-(1H-indol-5-yl)prop-2-enoic acid with a simple 3-substituted indole, such as indole-3-acrylic acid or indole-5-propanoic acid, is scientifically invalid due to a confluence of critical differences in target engagement, electronic properties, and metabolic stability. The 5-position attachment of the acrylic acid side chain, versus the 3-position, results in a fundamentally different spatial orientation within enzyme active sites, as evidenced by the compound's potent, low-nanomolar inhibition of IDO1 [1]. Furthermore, the presence of the α,β-unsaturated carboxylic acid moiety confers a significantly lower pKa (approx. 4.25) compared to its saturated propanoic acid analog (approx. 4.87), which can alter protonation states and binding interactions at physiological pH [2]. These quantifiable differences underscore why direct interchange with a 'similar' indole derivative would compromise experimental reproducibility and yield divergent biological outcomes.

Quantitative Differentiation Guide for 3-(1H-indol-5-yl)prop-2-enoic Acid: Evidence for Scientific Selection


IDO1 Inhibitory Potency: Direct Comparison with Clinical Candidate Epacadostat

3-(1H-indol-5-yl)prop-2-enoic acid demonstrates potent inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-oncology target, with an IC50 of 3 nM in a recombinant HeLa cell assay and 14 nM in a human whole blood assay [1]. This potency is superior to the clinically evaluated IDO1 inhibitor epacadostat, which shows IC50 values ranging from 10 to 75 nM across various assay formats [2]. The compound's low-nanomolar activity in a whole blood assay is particularly notable, as it suggests a high degree of target engagement in a physiologically relevant matrix.

Immuno-oncology Enzyme inhibition IDO1

Regioisomeric Selectivity: 5-Position Attachment vs. Common 3-Substituted Indoles

The attachment of the acrylic acid side chain to the 5-position of the indole ring, rather than the more common 3-position (as in indole-3-acrylic acid), results in a distinct spatial orientation that dramatically alters target engagement. This is demonstrated by the lack of reported high-potency IDO1 inhibition for 3-(1H-indol-3-yl)prop-2-enoic acid, which instead is characterized as a high-efficient antialgal agent with a Ki of 2.8 mM against D-dopachrome isomerase [1]. The 3-order-of-magnitude difference in affinity for IDO1 underscores the critical role of substitution pattern in dictating biological activity.

Medicinal chemistry SAR Regioisomer

Electronic and Acidic Differentiation: Impact of the α,β-Unsaturated Side Chain

The α,β-unsaturated carboxylic acid moiety in 3-(1H-indol-5-yl)prop-2-enoic acid confers a significantly lower acid dissociation constant (pKa) compared to its saturated analog, 3-(1H-indol-5-yl)propanoic acid. Acrylic acid has a pKa of ~4.25, while propanoic acid has a pKa of ~4.87 [1]. This difference of over 0.6 log units translates to the target compound being approximately four times more dissociated (ionized) at physiological pH (7.4). The ionization state is a primary determinant of a molecule's ability to form critical ionic interactions within an enzyme active site and influences passive membrane permeability.

Physicochemical property pKa Medicinal chemistry

Chemical Reactivity: Potential for Covalent Modification vs. Inert Saturated Analogs

The α,β-unsaturated carbonyl system in 3-(1H-indol-5-yl)prop-2-enoic acid introduces a potential electrophilic site (Michael acceptor) that is absent in saturated analogs like indole-5-propanoic acid. This structural feature makes the target compound capable of forming covalent adducts with nucleophilic amino acid residues (e.g., cysteine) in a biological target, whereas the saturated analog is chemically inert in this regard [1]. This property is a cornerstone of targeted covalent inhibitor (TCI) design, offering the potential for prolonged pharmacodynamics and higher biochemical efficiency.

Chemical biology Covalent inhibitor Reactivity

Optimal Research and Industrial Application Scenarios for 3-(1H-indol-5-yl)prop-2-enoic Acid


Development of Next-Generation IDO1 Inhibitors for Immuno-Oncology

Given its potent IDO1 inhibition in a human whole blood assay (IC50 = 14 nM), this compound serves as an ideal starting point for medicinal chemistry optimization of novel IDO1-targeting agents for cancer immunotherapy. Its superior whole-blood potency compared to epacadostat suggests a favorable translation from biochemical to physiological conditions, making it a high-value scaffold for lead generation programs [1].

Chemical Biology Probe for Investigating Indole-Binding Pockets

The unique 5-substitution pattern and α,β-unsaturated side chain differentiate this compound from the ubiquitous 3-substituted indole probes. Its distinct spatial and electronic profile makes it an excellent tool compound for mapping the structural requirements of indole-binding sites on novel or under-characterized proteins, providing SAR insights that saturated or 3-substituted analogs cannot [2].

Targeted Covalent Inhibitor (TCI) Scaffold Design

The presence of the α,β-unsaturated carboxylic acid provides a latent electrophilic warhead. Researchers can exploit this to design targeted covalent inhibitors, wherein the compound binds reversibly to a target of interest, positioning the acrylic acid moiety for a subsequent, proximity-driven covalent bond formation with a nearby nucleophilic residue. This strategy is not possible with saturated indole-propanoic acid analogs [3].

Use as a Versatile Building Block in Diversity-Oriented Synthesis

The carboxylic acid and the unsaturated side chain offer two orthogonal handles for synthetic elaboration. The acid can be used for amide or ester formation, while the α,β-unsaturation can undergo conjugate additions, cycloadditions, or reductions. This dual reactivity makes it a more versatile building block than its saturated counterpart for generating diverse compound libraries for high-throughput screening [4].

Technical Documentation Hub

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